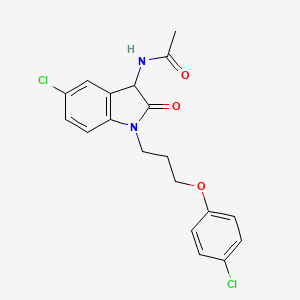

N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide

Description

The compound N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide is a chloro-substituted indolinone derivative with an acetamide side chain. Its structure features a 2-oxoindolin-3-yl core substituted at the 5-position with chlorine and at the 1-position with a 3-(4-chlorophenoxy)propyl group. The acetamide moiety is attached to the 3-position of the indolinone ring. This compound is structurally analogous to N-{5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide (CAS 1008583-09-2, ), differing only in the substituent on the phenoxy group (4-chloro vs. 4-methyl). Such modifications influence physicochemical properties like lipophilicity and electronic effects, which are critical for biological activity or material applications .

Properties

IUPAC Name |

N-[5-chloro-1-[3-(4-chlorophenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O3/c1-12(24)22-18-16-11-14(21)5-8-17(16)23(19(18)25)9-2-10-26-15-6-3-13(20)4-7-15/h3-8,11,18H,2,9-10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJQYRYNBVDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCCOC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.

Introduction of the Chloro-substituted Phenoxypropyl Group: This step involves the nucleophilic substitution reaction of the indolin-2-one core with a chloro-substituted phenoxypropyl halide in the presence of a base such as potassium carbonate.

Acetylation: The final step is the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxypropyl Chain

- N-{5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxoindolin-3-yl}acetamide (CAS 1008583-09-2, ): Substituent: 4-methylphenoxypropyl Molecular weight: 372.8453 g/mol Impact: The methyl group enhances lipophilicity compared to the chloro-substituted analog but reduces electron-withdrawing effects.

- Target Compound (4-chlorophenoxypropyl variant): Substituent: 4-chlorophenoxypropyl Molecular weight: ~387.3 g/mol (estimated) Impact: The chlorine atom increases electronegativity and may improve stability or binding affinity in biological systems due to stronger halogen interactions .

Core Indolinone Modifications

Halogenation at the 5-Position

Compounds from (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide) feature fluorine or methyl groups at the 5-position of the indolinone ring.

- Fluorine substitution :

Ylidene vs. Yl Substituents

The target compound has a 2-oxoindolin-3-yl group, whereas compounds (e.g., (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) feature a conjugated ylidene system (C=N bond).

Heterocyclic Side Chain Variations

- N-(3-Chlorophenyl)-2-(3-(3-(3-ethoxypropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide (): Incorporates a thioxothiazolidinone moiety.

- N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxophthalazin-1-yl)acetamide (): Features a phthalazinone ring and isobutyl group. Impact: The phthalazinone core increases aromatic surface area, favoring interactions with hydrophobic protein pockets .

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name / ID | Substituents (Indolinone Core) | Molecular Weight (g/mol) | Key Structural Features | Source |

|---|---|---|---|---|

| Target Compound | 5-Cl, 1-(4-Cl-phenoxypropyl) | ~387.3 | Acetamide, 2-oxoindolin-3-yl | Derived from [8] |

| N-{5-chloro-1-[3-(4-methylphenoxy)propyl]-...} | 5-Cl, 1-(4-Me-phenoxypropyl) | 372.8453 | Acetamide, 2-oxoindolin-3-yl | [8] |

| (E)-2-(5-fluoro-1-(3-methylisoxazolylmethyl)-...) | 5-F, 1-(isoxazolylmethyl) | - | Ylidene, pyridinyl acetamide | [3] |

| N-(3-Chlorophenyl)-2-(thioxothiazolidinyl-...) | Thioxothiazolidinone | - | Thioxo group, ethoxypropyl chain | [5] |

Research Findings and Implications

- Synthetic Utility: The 4-chlorophenoxypropyl group in the target compound may improve crystallinity compared to methyl analogs, as seen in phthalimide derivatives (), where chloro-substituted monomers are preferred for polymer synthesis due to purity and stability .

Biological Activity

N-(5-chloro-1-(3-(4-chlorophenoxy)propyl)-2-oxoindolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 409.89 g/mol. Its structure includes a chloroindole moiety and a chlorophenoxy group, contributing to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN3O4 |

| Molecular Weight | 409.89 g/mol |

| CAS Number | [Not available] |

| SMILES | OC@@HCNc2ccc(cc2)N3CCOCC3=O |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli, with notable activity attributed to the presence of halogenated substituents on the phenyl ring .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Studies have shown that similar indole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, compounds with indole structures have been reported to exhibit selective inhibition against Src family kinases (SFKs), which are crucial in various cancers .

Case Study: Indole Derivatives in Cancer Treatment

A study investigated the effects of indole-based compounds on cancer cell lines, revealing that they significantly inhibited cell proliferation and induced apoptosis in vitro. The mechanism was linked to the modulation of signaling pathways involving SFKs, leading to reduced tumor growth in animal models .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.

- Membrane Permeability : The lipophilic nature allows for efficient cell membrane penetration, enhancing bioavailability and efficacy against intracellular targets.

- Antimicrobial Mechanisms : Similar compounds have shown the ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.